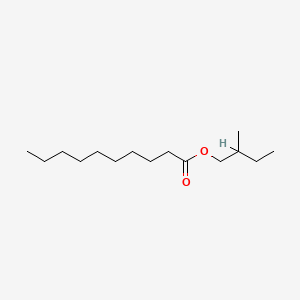

2-Methylbutyl decanoate

CAS No.: 68067-33-4

Cat. No.: VC1762989

Molecular Formula: C15H30O2

Molecular Weight: 242.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68067-33-4 |

|---|---|

| Molecular Formula | C15H30O2 |

| Molecular Weight | 242.4 g/mol |

| IUPAC Name | 2-methylbutyl decanoate |

| Standard InChI | InChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-12-15(16)17-13-14(3)5-2/h14H,4-13H2,1-3H3 |

| Standard InChI Key | JRJPVFOFQVUVLG-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCC(=O)OCC(C)CC |

| Canonical SMILES | CCCCCCCCCC(=O)OCC(C)CC |

Introduction

Chemical Identity and Structure

Basic Identification

2-Methylbutyl decanoate is a medium-chain fatty acid ester with the molecular formula C₁₅H₃₀O₂ . The compound exists in different stereoisomeric forms, with the (S)-enantiomer being specifically documented in scientific literature . Table 1 provides the key identifiers for this compound.

Table 1: Chemical Identifiers of 2-Methylbutyl Decanoate

Structural Features

The chemical structure of 2-methylbutyl decanoate consists of a long hydrocarbon chain (from decanoic acid) connected to a branched alcohol (2-methylbutanol) through an ester linkage. This structure gives the compound its characteristic physical and chemical properties . The ester functional group (-COO-) serves as the reactive center of the molecule, while the hydrocarbon chains contribute to its lipophilic nature .

Physical and Chemical Properties

Physical Properties

2-Methylbutyl decanoate displays physical properties typical of medium-chain fatty acid esters. Table 2 summarizes its key physical properties.

Table 2: Physical Properties of 2-Methylbutyl Decanoate

Chemical Properties

The chemical behavior of 2-methylbutyl decanoate is largely determined by its ester functionality. As an ester, it can undergo hydrolysis under acidic or basic conditions to yield decanoic acid and 2-methylbutanol . The compound is relatively stable under normal conditions but can participate in various chemical reactions typical of esters, including transesterification, reduction, and saponification.

Synthesis and Production

Synthetic Routes

The primary method for synthesizing 2-methylbutyl decanoate is through the esterification of decanoic acid with 2-methylbutan-1-ol. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond. The synthesis can be conducted through several approaches, similar to those used for related esters like methyl decanoate:

-

Direct Esterification: Reaction of decanoic acid with 2-methylbutanol in the presence of a strong acid catalyst such as sulfuric acid .

-

Transesterification: Reaction of a decanoate ester (e.g., methyl decanoate) with 2-methylbutanol in the presence of a catalyst .

-

Alcoholysis: Treatment of natural sources of decanoic acid, such as coconut oil, with 2-methylbutanol under appropriate conditions .

The synthesis of the (S)-enantiomer specifically requires either the use of optically pure (S)-2-methylbutanol or stereoselective synthetic approaches .

Applications and Uses

Fragrance Industry

One of the primary applications of 2-methylbutyl decanoate is in the fragrance industry, where it is utilized for its unique odor properties. The compound contributes specific olfactory notes to perfume compositions and scented products. Its relatively high molecular weight and low volatility make it suitable as a base or fixative note in fragrance formulations.

Biological Research

As a metabolite in biological systems, 2-methylbutyl decanoate serves as an important compound in metabolomic studies . Researchers track its presence and concentration in various biological samples to understand metabolic pathways and potential biomarkers for different physiological conditions.

Stereochemistry

Stereoisomers

2-Methylbutyl decanoate contains a stereogenic center at the 2-position of the butyl group, giving rise to two possible stereoisomers: the (R) and (S) enantiomers . The (S)-enantiomer, specifically known as "Decanoic acid, 2-methylbutyl ester, (S)-", has been cataloged separately with the CAS number 55195-23-8 .

Significance of Stereochemistry

Analytical Characterization

Spectroscopic Data

Various spectroscopic methods are used to identify and characterize 2-methylbutyl decanoate. The search results indicate the availability of spectral data for this compound .

Table 3: Spectroscopic Data for 2-Methylbutyl Decanoate

| Spectroscopic Method | Key Features | Reference |

|---|---|---|

| ¹³C NMR | Available as thumbnail in database | |

| Mass Spectrometry (GC-MS) | Top peaks at m/z 70, 71, 155 | |

| IR Spectroscopy | Characteristic ester C=O stretch |

Chromatographic Behavior

Chromatographic properties are essential for the identification and quantification of 2-methylbutyl decanoate in complex mixtures. Table 4 presents the available retention indices.

Table 4: Chromatographic Properties of 2-Methylbutyl Decanoate

| Parameter | Value | Reference |

|---|---|---|

| Kovats Retention Index (non-polar) | 1655.7, 1650, 1647, 1647.3 | |

| Kovats Retention Index (polar) | 1854, 1858 |

Biological and Metabolic Roles

Comparative Analysis with Related Esters

For context, it's useful to compare 2-methylbutyl decanoate with related compounds. Table 5 provides a comparison with structurally similar esters.

Table 5: Comparison of 2-Methylbutyl Decanoate with Related Esters

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume